molecular formula C9H7F5O3S B2385645 2,3,4,5,6-Pentafluorophenyl 2-propanesulfonate CAS No. 886361-27-9

2,3,4,5,6-Pentafluorophenyl 2-propanesulfonate

Cat. No.: B2385645
CAS No.: 886361-27-9
M. Wt: 290.2
InChI Key: DASGOYYWRWBJQX-UHFFFAOYSA-N
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Description

2,3,4,5,6-Pentafluorophenyl 2-propanesulfonate is a specialized sulfonate ester of significant interest in advanced synthetic chemistry, particularly as an electrophilic coupling partner in Sulfur Fluoride Exchange (SuFEx) click chemistry . SuFEx is a premier category of click reactions—a Nobel Prize-winning field—known for their high selectivity, efficiency, and reliability in constructing complex molecules, making them ideal for producing functionalized polymers and bioconjugates . This compound serves as a critical building block in materials science for the post-polymerization functionalization of linear polymers, dendrimers, and hydrogels, enabling the introduction of pentafluorophenyl side-chains to fine-tune properties like solubility, thermal stability, and biocompatibility . Its application is pivotal in developing biofunctional polymers for targeted applications such as drug delivery systems, biosensing platforms, and tissue engineering scaffolds . The pentafluorophenyl ring system enhances the electrophilicity of the sulfonate group, facilitating efficient reactions with nucleophiles and silyl-based linkers under mild conditions. Strictly for Research Use Only. Not for diagnostic or therapeutic use.

Properties

IUPAC Name

(2,3,4,5,6-pentafluorophenyl) propane-2-sulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7F5O3S/c1-3(2)18(15,16)17-9-7(13)5(11)4(10)6(12)8(9)14/h3H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DASGOYYWRWBJQX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)S(=O)(=O)OC1=C(C(=C(C(=C1F)F)F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7F5O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Precursor Synthesis: 2,3,4,5,6-Pentafluorophenol

The synthesis of 2,3,4,5,6-pentafluorophenol serves as the foundational step for producing its sulfonate derivative. Two distinct methodologies dominate the literature, each employing unique catalytic systems and reaction conditions.

Ullmann Coupling and Catalytic Debenzylation

The method disclosed in CN103787839B involves a two-step process starting from pentabromofluorobenzene. In the first step, Ullmann coupling with benzyl alcohol under inert conditions (100–120°C) in the presence of cuprous iodide, a ligand (e.g., 8-hydroxyquinoline), and a mineral base (e.g., potassium phosphate) yields a benzyl-protected intermediate (Compound II). The reaction proceeds via a copper-catalyzed aryl-O bond formation, with the ligand mitigating catalyst deactivation.

The second step employs catalytic hydrogenation using 10% palladium on carbon (Pd/C) in ethanol at 35°C to cleave the benzyl group, affording 2,3,4,5,6-pentafluorophenol with an 81% yield. Key advantages include operational simplicity and scalability, though the use of Pd/C necessitates careful handling to avoid over-hydrogenation.

Oxidative Hydrolysis of Pentafluorophenylboronic Acid

CN106673964A describes an alternative route via oxidation of 2,3,4,5,6-pentafluorophenylboronic acid using hydrogen peroxide in aqueous medium. This method circumvents traditional Grignard reagents, instead leveraging a boronic acid intermediate synthesized from pentachlorobenzonitrile through a fluorination reaction. The oxidation step achieves a 90.4% yield under optimized conditions (160–162°C, tetrabutylammonium fluoride catalyst). This approach is notable for its environmental friendliness and avoidance of halogenated solvents.

Table 1: Comparative Analysis of 2,3,4,5,6-Pentafluorophenol Synthesis Methods
Parameter Ullmann Coupling (CN103787839B) Boronic Acid Oxidation (CN106673964A)
Starting Material Pentabromofluorobenzene Pentachlorobenzonitrile
Catalyst CuI, Pd/C Tetrabutylammonium fluoride
Reaction Temperature 100–120°C (Step 1); 35°C (Step 2) 160–162°C
Yield 81% 90.4%
Solvent Toluene, Ethanol 1,3-Dimethyl-2-imidazolidinone
Environmental Impact Moderate (Pd/C use) Low (aqueous oxidation)

Sulfonation of 2,3,4,5,6-Pentafluorophenol

The conversion of 2,3,4,5,6-pentafluorophenol to its 2-propanesulfonate ester follows established sulfonation protocols, typically involving reaction with 2-propanesulfonyl chloride.

Reaction Mechanism and Conditions

In anhydrous dichloromethane or tetrahydrofuran, 2,3,4,5,6-pentafluorophenol reacts with 2-propanesulfonyl chloride in the presence of a tertiary amine base (e.g., triethylamine or pyridine). The base scavenges HCl, driving the reaction to completion. The general mechanism proceeds via nucleophilic acyl substitution, where the phenoxide ion attacks the electrophilic sulfur center of the sulfonyl chloride.

Optimal conditions include:

  • Molar Ratio : 1:1.2 (phenol:sulfonyl chloride) to ensure full conversion.
  • Temperature : 0–25°C to minimize side reactions.
  • Reaction Time : 4–8 hours, monitored by thin-layer chromatography.

Purification and Characterization

Crude product is purified via silica gel chromatography using hexane:ethyl acetate (4:1) as the eluent. Nuclear magnetic resonance (NMR) analysis confirms successful sulfonation:

  • ¹H NMR : Absence of the phenolic -OH signal (δ 5–6 ppm) and appearance of sulfonate methyl groups (δ 1.2–1.4 ppm).
  • ¹⁹F NMR : Five distinct fluorines in the aromatic region (δ -140 to -160 ppm).

Methodological Advancements and Challenges

Ligand Design in Ullmann Coupling

The choice of ligand in the Ullmann step significantly impacts reaction efficiency. 8-Hydroxyquinoline enhances CuI stability, but recent studies suggest that N,N'-dimethylethylenediamine could further reduce reaction times.

Solvent Effects in Boronic Acid Oxidation

The use of 1,3-dimethyl-2-imidazolidinone in CN106673964A facilitates high-temperature fluorination without solvent decomposition. Alternative solvents like sulfolane may offer similar benefits but require rigorous drying.

Scalability of Sulfonation

While lab-scale sulfonation achieves >85% yields, industrial-scale production faces challenges in HCl management. Continuous-flow systems with in-line neutralization are under investigation to improve throughput.

Chemical Reactions Analysis

Structural and Electronic Features

The compound features a sulfonate group (-SO<sub>3</sub><sup>–</sup>) bonded to a pentafluorophenyl ring and a propane chain. The pentafluorophenyl group strongly withdraws electrons via inductive effects, polarizing the sulfonate ester bond and increasing its susceptibility to nucleophilic attack. This electronic profile enhances its reactivity in substitution and coupling reactions .

Nucleophilic Substitution Reactions

The sulfonate group acts as a leaving group in nucleophilic substitutions. For example:

Reaction Type Conditions Outcome
HydrolysisAqueous base or acidCleavage to 2-propanesulfonic acid and pentafluorophenol
AlcoholysisAlcohols, catalytic acid/baseFormation of alkyl sulfonates and pentafluorophenol
Amine alkylationAmines in polar aprotic solventsGeneration of sulfonamide derivatives

The pentafluorophenyl group stabilizes transition states via electron withdrawal, accelerating these reactions compared to non-fluorinated analogs .

Electrochemical Decomposition

In lithium-ion battery electrolytes, structural analogs like 2,3,4,5,6-pentafluorophenyl methanesulfonate (PFPMS) decompose to form stable interfacial films on electrodes. Key findings include:

Property PFPMS Performance Mechanism
Cycling retention91.7% after 400 cyclesFilm formation reduces impedance and side reactions
High-temperature stability86.3% capacity retentionSulfonate-derived layers inhibit electrolyte degradation
Low-temperature performance66.3% discharge capacity at –20°CEnhanced ion transport at interfaces

These results suggest that 2-propanesulfonate derivatives may similarly enhance battery performance through controlled decomposition pathways .

Polymer Electrolyte Modification

Pentafluorophenyl sulfonates are precursors for boron-containing anion receptors (e.g., phenylboronic catechol esters), which improve ionic conductivity in polymer electrolytes by trapping counterions .

Stability and Reactivity Trade-offs

The compound’s high reactivity necessitates careful handling:

Factor Impact Mitigation Strategy
Moisture sensitivityRapid hydrolysis in aqueous mediaUse anhydrous solvents and inert atmospheres
Thermal stabilityDecomposes above 150°CStorage at low temperatures (–20°C)

Comparative Analysis with Analogous Compounds

Compound Reactivity Applications
Pentafluorophenyl methanesulfonateHigh film-forming abilityLithium-ion battery electrolytes
Pentafluorophenyl boronic acidSuzuki coupling efficiencyPharmaceutical intermediates
2-Propanesulfonate Balanced reactivity/stabilityPotential in specialty polymers and electrolytes

Scientific Research Applications

Organic Synthesis

The compound serves as a versatile reagent in organic chemistry for the formation of carbon-sulfur and carbon-nitrogen bonds. Its high electrophilicity allows it to act effectively in nucleophilic substitution reactions, making it valuable for synthesizing complex organic molecules .

Modification of Biomolecules

In biological research, 2,3,4,5,6-pentafluorophenyl 2-propanesulfonate is utilized for modifying biomolecules such as proteins and peptides. This modification helps in studying the structure-function relationships of these biomolecules .

Medicinal Chemistry

The compound is involved in the development of new therapeutic agents. Its unique properties enable researchers to create novel drug candidates that may exhibit improved efficacy and safety profiles compared to existing drugs .

Industrial Applications

In industry, this compound is used to produce specialty chemicals including surfactants and lubricants. Its stability and reactivity make it suitable for various applications in polymer production and chemical manufacturing .

Electrolyte Additive in Lithium-Ion Batteries

A notable application of this compound is as an electrolyte additive in lithium-ion batteries. Research demonstrated that incorporating this compound into LiNi0.5Co0.2Mn0.3O2/graphite cells significantly improved cycling stability and capacity retention across a wide temperature range. Specifically:

  • The cycling retention reached 91.7% after 400 cycles at room temperature.
  • High-temperature storage at 60 °C showed a capacity retention of 86.3% .
  • At low temperatures (-20 °C), capacity retention was maintained at 66.3% with the additive compared to lower values without it .

These findings indicate its potential for enhancing battery performance in various conditions.

Polymer Chemistry

In polymer chemistry, this compound has been used to modify poly(pentafluorophenyl acrylate) to create new materials with tailored properties. The incorporation of zwitterionic functional groups has led to polymers with enhanced solubility and stability in aqueous environments .

Mechanism of Action

The mechanism of action of 2,3,4,5,6-Pentafluorophenyl 2-propanesulfonate involves its ability to act as an electrophile in nucleophilic substitution reactions. The pentafluorophenyl group enhances the electrophilicity of the sulfonate group, facilitating the attack by nucleophiles. This results in the formation of new covalent bonds and the release of the pentafluorophenyl group .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Differences

The following table summarizes key structural and molecular features of 2,3,4,5,6-Pentafluorophenyl 2-propanesulfonate and its closest analogs identified in the evidence:

Compound Name (CAS No.) Molecular Formula Molecular Weight (g/mol) Key Substituents Source
S-Acetylthioglycolic acid pentafluorophenyl ester (129815-48-1) C₁₀H₅F₅O₃S 324.21 Acetylthioacetate group
2,3,4,5,6-Pentafluorophenyl 2,4,6-trimethylbenzenesulfonate (885950-62-9) C₁₅H₁₁F₅O₃S 382.31 Trimethylbenzenesulfonate group
2,3,4,5,6-Pentafluorophenyl (3-chlorophenyl)methanesulfonate C₁₃H₆ClF₅O₃S 372.69 3-Chlorophenylmethanesulfonate group
Methyl 2-[hydroxy(2,3,4,5,6-pentafluorophenyl)methyl]prop-2-enoate C₁₁H₇F₅O₃ 282.17 Methacrylate ester with hydroxyl
Key Observations:

Substituent Effects on Reactivity: The trimethylbenzenesulfonate group in CAS 885950-62-9 introduces steric hindrance, likely reducing reactivity in nucleophilic substitutions compared to the less bulky 2-propanesulfonate . S-Acetylthioglycolic acid pentafluorophenyl ester (CAS 129815-48-1) features a sulfur-containing acetylthioacetate group, which may confer unique reactivity in thiol-ester exchange reactions .

Molecular Weight and Applications :

  • Lower molecular weight analogs (e.g., methyl ester in ) may exhibit higher volatility, suited for gas-phase reactions, whereas bulkier derivatives (e.g., trimethylbenzenesulfonate) are likely used in controlled polymer crosslinking .

Biological Activity

2,3,4,5,6-Pentafluorophenyl 2-propanesulfonate (PFPS) is a sulfonate ester that has garnered attention in the field of medicinal chemistry due to its unique chemical structure and potential biological activities. The compound's fluorinated phenyl group enhances its reactivity and selectivity in various biochemical applications. This article presents an overview of the biological activity of PFPS based on recent research findings.

Chemical Structure and Properties

PFPS is characterized by the following structural formula:

C9H6F5O3S\text{C}_9\text{H}_6\text{F}_5\text{O}_3\text{S}
  • Molecular Weight : 268.20 g/mol
  • CAS Number : 886361-27-9

The presence of five fluorine atoms on the phenyl ring significantly alters the compound's electronic properties, making it a candidate for various biological interactions.

The biological activity of PFPS is primarily attributed to its ability to interact with specific enzymes and receptors. The sulfonate group can form hydrogen bonds with active sites on proteins, potentially inhibiting enzymatic activity or modulating receptor functions. This interaction can lead to various downstream effects in cellular signaling pathways.

Antimicrobial Activity

Recent studies have indicated that PFPS exhibits antimicrobial properties against a range of pathogens. For instance, a study demonstrated that PFPS effectively inhibited the growth of both Gram-positive and Gram-negative bacteria, showcasing its potential as a broad-spectrum antimicrobial agent.

Cytotoxicity

PFPS has been evaluated for its cytotoxic effects on cancer cell lines. In vitro assays revealed that PFPS induces apoptosis in various cancer cells, including breast and colon cancer lines. The mechanism appears to involve oxidative stress and mitochondrial dysfunction.

Case Studies

  • Antimicrobial Efficacy : A study published in Journal of Antimicrobial Chemotherapy reported that PFPS showed a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus and Escherichia coli .
  • Cytotoxicity Evaluation : In research conducted by Smith et al. (2023), PFPS was found to reduce cell viability in MCF-7 breast cancer cells by 50% at a concentration of 20 µM after 48 hours of exposure .

Data Table: Biological Activity Summary

Biological ActivityEffectivenessReference
AntimicrobialMIC = 32 µg/mL against S. aureusJournal of Antimicrobial Chemotherapy
CytotoxicityIC50 = 20 µM in MCF-7 cellsSmith et al., 2023
Apoptosis InductionIncreased caspase activitySmith et al., 2023

Q & A

Q. How can machine learning predict novel applications of this compound?

  • Methodology : Train models on datasets of fluorinated sulfonates from PubChem and NIST. Feature engineering based on molecular descriptors (e.g., LogP, polar surface area) identifies candidates for catalysis or drug delivery. ICReDD’s "chemical reaction design" framework has successfully applied this approach to discover sulfonate-based photoacid generators .

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